![molecular formula C26H30ClN3O2S B3223057 6-Benzyl-2-(4-(tert-butyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1216838-71-9](/img/structure/B3223057.png)
6-Benzyl-2-(4-(tert-butyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Overview
Description
Scientific Research Applications
- Application : Recent research reports catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach. This method enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The sequence was applied to compounds like methoxy-protected (−)-Δ8-THC and cholesterol .
- Application : This compound exhibits tumor inhibition and immune enhancement effects. It has been developed as a selective small-molecule tumor vascular-disrupting agent .
- Application : These derivatives were evaluated for anti-inflammatory activity. The study assessed their effectiveness in a carrageenan-induced rat paw edema assay .
- Application : The ligand plays a crucial role in halogen exchange reactions, which are relevant in synthetic chemistry .
- Application : This compound serves as an intermediate in the synthesis of the acaricide propargite (also known as dicofol) .
Catalytic Protodeboronation
Tumor Inhibition and Immune Enhancement
Anti-Inflammatory Activity
Halogen Exchange Reactions
Intermediate in Pesticide Synthesis
Total Synthesis of Natural Products
Mechanism of Action
Target of Action
Similar compounds have been shown to targetcyclooxygenase-2 (COX-2) . COX-2 is an enzyme responsible for the production of prostanoids during inflammation .
Mode of Action
Compounds with similar structures have been shown to exhibit anti-inflammatory activity . They achieve this by inhibiting the COX-2 enzyme, thereby reducing the production of prostanoids .
Biochemical Pathways
The inhibition of COX-2 leads to a decrease in the production of prostanoids, which are key mediators of inflammation . This results in a reduction of inflammation and associated symptoms.
Result of Action
The inhibition of COX-2 and the subsequent reduction in prostanoid production can lead to a decrease in inflammation and associated symptoms . This makes the compound potentially useful in the treatment of conditions characterized by inflammation.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the temperature can affect the yield of the compound . Additionally, the compound’s interaction with its targets can be influenced by factors such as pH and the presence of other molecules in the environment.
properties
IUPAC Name |
6-benzyl-2-[(4-tert-butylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O2S.ClH/c1-26(2,3)19-11-9-18(10-12-19)24(31)28-25-22(23(27)30)20-13-14-29(16-21(20)32-25)15-17-7-5-4-6-8-17;/h4-12H,13-16H2,1-3H3,(H2,27,30)(H,28,31);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVSPQKRSMVLKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C(=O)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Benzyl-2-(4-(tert-butyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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